

Intermediate of tranexamic Acid-13C2,15N synthesis pathway

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Compound of Interest

Compound Name:

Intermediate of tranexamic Acid13C2,15N

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Technical Guide: Synthesis of Tranexamic Acid¹³C₂, ¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a potential synthetic pathway for Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled version of the antifibrinolytic drug, tranexamic acid. The synthesis of this labeled compound is crucial for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical methods. This document outlines a plausible multi-step synthesis, including detailed experimental protocols derived from analogous non-labeled syntheses, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of Tranexamic Acid-¹³C₂,¹⁵N hinges on the preparation of the key isotopically labeled intermediate, 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N. This intermediate is then subjected to hydrogenation to yield the final product. The proposed synthetic strategy focuses on the introduction of the ¹³C and ¹⁵N labels at the aminomethyl group of the benzoic acid precursor.

A plausible and efficient route starts from 4-methylbenzoic acid (p-toluic acid) and proceeds through the following key stages:



- Bromination of 4-methylbenzoic acid: Introduction of a bromine atom at the methyl group to create a reactive site for subsequent nucleophilic substitution.
- Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: This is the core labeling step, where the bromo-intermediate is reacted with a source of ¹⁵N-labeled amine and a ¹³C-labeled carbon, or a pre-labeled aminomethylating agent.
- Hydrogenation of 4-(aminomethyl)benzoic acid-13C2,15N: The aromatic ring of the labeled intermediate is reduced to a cyclohexane ring to obtain Tranexamic Acid-13C2,15N.
- Isomer Separation: Separation of the desired trans-isomer from the cis-isomer.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of Tranexamic Acid-¹³C₂,¹⁵N. These protocols are based on established procedures for the synthesis of the unlabeled analogues and have been adapted for the incorporation of stable isotopes.

Synthesis of 4-(Bromomethyl)benzoic acid

This initial step activates the methyl group for subsequent labeling.

Materials:

- 4-methylbenzoic acid
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide
- Chlorobenzene
- Hexane
- Deionized water
- Ethyl acetate



Procedure:

- In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).
- Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.
- Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction should be monitored for the disappearance of the starting material.
- After 1 hour, cool the flask to room temperature and then in an ice bath to precipitate the product.
- Filter the solid under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.
- Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve any remaining succinimide.
- Filter the solid again under suction, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).
- Dry the product under vacuum. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a minimal amount of ethyl acetate.[1]

Synthesis of 4-(aminomethyl)benzoic acid-13C2,15N (Key Labeling Step)

This crucial step introduces the ¹³C and ¹⁵N isotopes. A potential method involves the use of potassium phthalimide-¹⁵N and a subsequent reaction with a ¹³C source, followed by deprotection. A more direct approach, though potentially requiring specialized labeled reagents, would be the reaction with ¹³C,¹⁵N-labeled aminomethylating agents. For the purpose of this guide, a plausible two-step approach is outlined.

Step 2.2.1: Synthesis of Potassium Phthalimide-15N

Materials:



- Phthalic anhydride
- Urea-15N2 (as a source of 15NH3)
- · Potassium hydroxide

Procedure:

- A mixture of phthalic anhydride and Urea-15N2 is heated to generate phthalimide-15N.
- The resulting phthalimide-¹⁵N is then treated with a stoichiometric amount of potassium hydroxide in ethanol to yield potassium phthalimide-¹⁵N.

Step 2.2.2: Synthesis of 4-(Phthalimidomethyl-15N)benzoic acid-13C

Materials:

- · 4-(Bromomethyl)benzoic acid
- Potassium phthalimide-15N
- Potassium cyanide-¹³C
- Dimethylformamide (DMF)

Procedure:

- In a reaction flask, dissolve 4-(bromomethyl)benzoic acid in DMF.
- Add potassium phthalimide-¹⁵N to the solution and stir at room temperature. The reaction progress is monitored by TLC.
- In a separate step (this represents a conceptual challenge in a one-pot reaction and may require a multi-step process not fully detailed in available literature), introduce the ¹³C label. A plausible, though complex, route would involve a precursor where the methyl carbon is already labeled. A more direct, though hypothetical, approach could involve a reaction with K¹³CN followed by reduction.



Note:A more direct and feasible approach for labeling would be to start with 4-cyanobenzoic acid. The nitrile group can be reduced to an aminomethyl group. To incorporate the labels, one could envision the reduction of 4-cyanobenzoic acid with a deuterated reducing agent (to introduce deuterium as a surrogate for ¹³C in terms of demonstrating the principle of labeling during reduction) in the presence of a ¹⁵N-ammonia source, or a more complex multi-step synthesis starting from a ¹³C-labeled cyanide source and a ¹⁵N-labeled amine precursor.

Step 2.2.3: Hydrazinolysis to yield 4-(aminomethyl)benzoic acid-13C2,15N

Materials:

- 4-(Phthalimidomethyl-15N)benzoic acid-13C (from the previous step)
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid

Procedure:

- The product from the previous step is refluxed with hydrazine hydrate in ethanol.
- After cooling, the phthalhydrazide precipitate is filtered off.
- The filtrate is acidified with hydrochloric acid and the solvent is evaporated to yield the hydrochloride salt of 4-(aminomethyl)benzoic acid-13C2,15N.

Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂, ¹⁵N to Tranexamic Acid-¹³C₂, ¹⁵N

This step reduces the aromatic ring to a cyclohexane ring.

Materials:

- 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride
- Platinum oxide (PtO₂) or Rhodium on alumina catalyst



- Water
- Hydrogen gas

Procedure:

- Dissolve 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride in water in a high-pressure hydrogenation vessel.
- Add the hydrogenation catalyst (e.g., PtO₂).
- Pressurize the vessel with hydrogen gas (typically 3-5 atm).
- The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
- The catalyst is removed by filtration.
- The filtrate contains a mixture of cis- and trans-Tranexamic Acid-13C2,15N.

Isomer Separation

The final step is to isolate the desired trans-isomer.

Procedure:

- The aqueous solution from the hydrogenation step is concentrated.
- The separation of the cis and trans isomers can be achieved by fractional crystallization, often by adjusting the pH and using different solvent systems (e.g., ethanol-water mixtures).
 The trans-isomer is typically less soluble and will crystallize out first under controlled conditions.

Quantitative Data

The following table summarizes expected yields for the key steps based on literature values for the synthesis of unlabeled tranexamic acid. Isotopic enrichment would need to be determined by mass spectrometry and NMR spectroscopy.



Step	Starting Material	Product	Typical Yield (%)
Bromination	4-methylbenzoic acid	4- (bromomethyl)benzoic acid	80-90
Aminomethylation & Deprotection	4- (bromomethyl)benzoic acid	4- (aminomethyl)benzoic acid	60-70
Hydrogenation	4- (aminomethyl)benzoic acid	Tranexamic acid (mixture of isomers)	>90
Isomer Separation	Mixture of isomers	trans-Tranexamic acid	40-50 (of trans)

Visualizations Synthesis Pathway

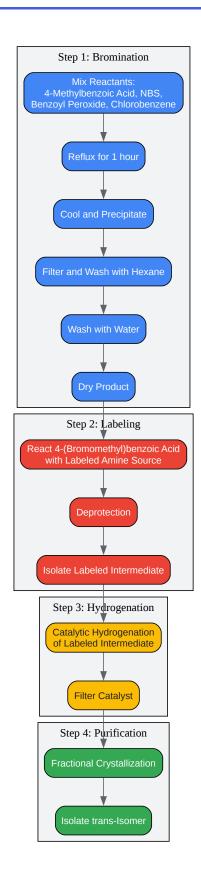


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Caption: Proposed synthesis pathway for Tranexamic Acid-13C2,15N.

Experimental Workflow





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Caption: Experimental workflow for the synthesis of Tranexamic Acid-13C2,15N.



Disclaimer: The provided synthetic pathway and experimental protocols are based on established chemical principles and analogous reactions. The synthesis of isotopically labeled compounds, particularly with multiple labels, can be complex and may require specialized reagents and optimization. Researchers should conduct a thorough literature search for the most current and specific methods and perform appropriate safety assessments before undertaking any experimental work.

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References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
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